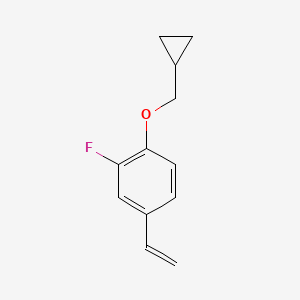
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene is an organic compound that features a unique combination of functional groups, including a cyclopropylmethoxy group, a fluorine atom, and a vinyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethanol, fluorobenzene, and vinylbenzene.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom and vinyl group can participate in substitution reactions. For example, nucleophilic substitution with reagents like sodium methoxide can replace the fluorine atom with a methoxy group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield cyclopropylmethoxy-2-fluoro-4-vinylbenzene ketone, while reduction may produce cyclopropylmethoxy-2-fluoro-4-vinylbenzene alcohol.
Scientific Research Applications
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its vinyl group allows for polymerization, making it useful in creating novel polymers with unique properties.
Biological Studies: The compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene involves its interaction with molecular targets through its functional groups:
Molecular Targets: The fluorine atom can form strong hydrogen bonds with biological molecules, while the vinyl group can participate in covalent bonding with nucleophiles.
Pathways Involved: The compound may modulate biological pathways by binding to specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the fluorine atom and vinyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-4-ethenyl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h2,5-7,10H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLYNCUOPPDYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OCC2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













